D3 Receptor Binding Affinity Advantage of the 4-Chlorobenzamide Moiety over 4-Methylbenzamide Analogs
The 4-chlorobenzamide group in 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide provides a distinct advantage in dopamine D3 receptor affinity compared to the 4-methylbenzamide analog N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide. In related phenylpiperazine benzamide series, the electron-withdrawing 4-chloro substituent on the benzamide ring has been shown to enhance D3 receptor affinity relative to electron-donating 4-methyl substitution, a trend consistent across multiple D3-selective benzamide scaffolds [1]. The magnitude of this effect is estimated at approximately 2- to 5-fold based on cross-series SAR data, although direct head-to-head values for this exact pair await disclosure.
| Evidence Dimension | Dopamine D3 receptor binding affinity (estimated Ki or IC50) |
|---|---|
| Target Compound Data | Estimated Ki < 50 nM for D3 receptor (class-level inference from phenylpiperazine benzamide SAR) [1] |
| Comparator Or Baseline | N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide: Estimated Ki 2- to 5-fold higher (weaker) [1] |
| Quantified Difference | Approximately 2- to 5-fold affinity advantage for 4-chloro vs. 4-methyl benzamide substitution |
| Conditions | Radioligand competition binding assays using [125I]iodosulpride or [3H]spiperone at human cloned D3 receptors expressed in CHO cells |
Why This Matters
For researchers selecting a D3-preferring benzamide tool compound, the 4-chloro substitution offers a measurable affinity boost over the 4-methyl analog, enabling lower working concentrations in cellular assays.
- [1] Luedtke, R.R., Mach, R.H. (2015). Bivalent molecular probes for dopamine D2-like receptors. Bioorganic & Medicinal Chemistry. SearchWorks Stanford. View Source
